

Application Notes and Protocols for Immunoprecipitation of Ribosomal Protein L23 (RPL23)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the successful immunoprecipitation (IP) of Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit.^[1] Alterations in RPL23 expression and function have been linked to various diseases, including cancer, making it a protein of significant interest in research and drug development.^[2] This protocol is designed to guide researchers in efficiently isolating RPL23 and its interacting partners for downstream analysis.

Introduction to RPL23 and its Significance

Ribosomal Protein L23 is integral to the structure and function of the ribosome, the cellular machinery responsible for protein synthesis.^[1] Beyond its canonical role in translation, RPL23 is involved in extra-ribosomal functions, including the regulation of the p53 tumor suppressor pathway.^{[1][2]} It can bind to MDM2, an E3 ubiquitin ligase, thereby inhibiting the degradation of p53.^{[1][2]} This interaction highlights RPL23's role in cellular stress responses and its potential as a therapeutic target. Understanding the protein-protein interactions of RPL23 is critical for elucidating its complex regulatory functions.

Experimental Design and Controls

A successful immunoprecipitation experiment relies on careful planning and the inclusion of appropriate controls to ensure the specificity of the results.

Key Considerations:

- **Antibody Selection:** The choice of a high-quality antibody specifically validated for immunoprecipitation is paramount.[3] Both monoclonal and polyclonal antibodies can be effective, but their performance in IP should be confirmed by the manufacturer or through in-house validation.
- **Lysis Buffer Optimization:** The composition of the lysis buffer is critical for solubilizing RPL23 while preserving its interactions with other proteins.[4][5] Since RPL23 is a component of a large protein complex (the ribosome), buffer conditions must be gentle enough to maintain these interactions.
- **Controls:** Including positive and negative controls is essential for interpreting the results accurately.[6][7]

Recommended Controls:

Control Type	Purpose	Example
Positive Control	To confirm that the IP procedure is working correctly.	A cell line or tissue known to have high expression of RPL23 (e.g., HEK293T, HeLa). [6]
Negative Control	To assess non-specific binding of the antibody and beads.	An isotype-matched IgG antibody in place of the primary RPL23 antibody.
Bead-only Control	To identify proteins that bind non-specifically to the protein A/G beads.	Performing the IP procedure with beads alone, without any antibody.
Input Control	To verify the presence of the target protein in the starting lysate.	A small fraction of the cell lysate saved before the addition of the antibody.

Detailed Immunoprecipitation Protocol for RPL23

This protocol outlines the steps for the immunoprecipitation of RPL23 from cultured mammalian cells.

Materials and Reagents:

Reagent	Supplier	Catalog Number
Anti-RPL23 Antibody (Rabbit Polyclonal)	Proteintech	16086-1-AP
Protein A/G Magnetic Beads	Thermo Fisher Scientific	88802
NP-40 Lysis Buffer	See recipe below	-
Wash Buffer	See recipe below	-
Elution Buffer	See recipe below	-
Protease Inhibitor Cocktail (100X)	Sigma-Aldrich	P8340
Phosphatase Inhibitor Cocktail 2 & 3 (100X)	Sigma-Aldrich	P5726 & P0044

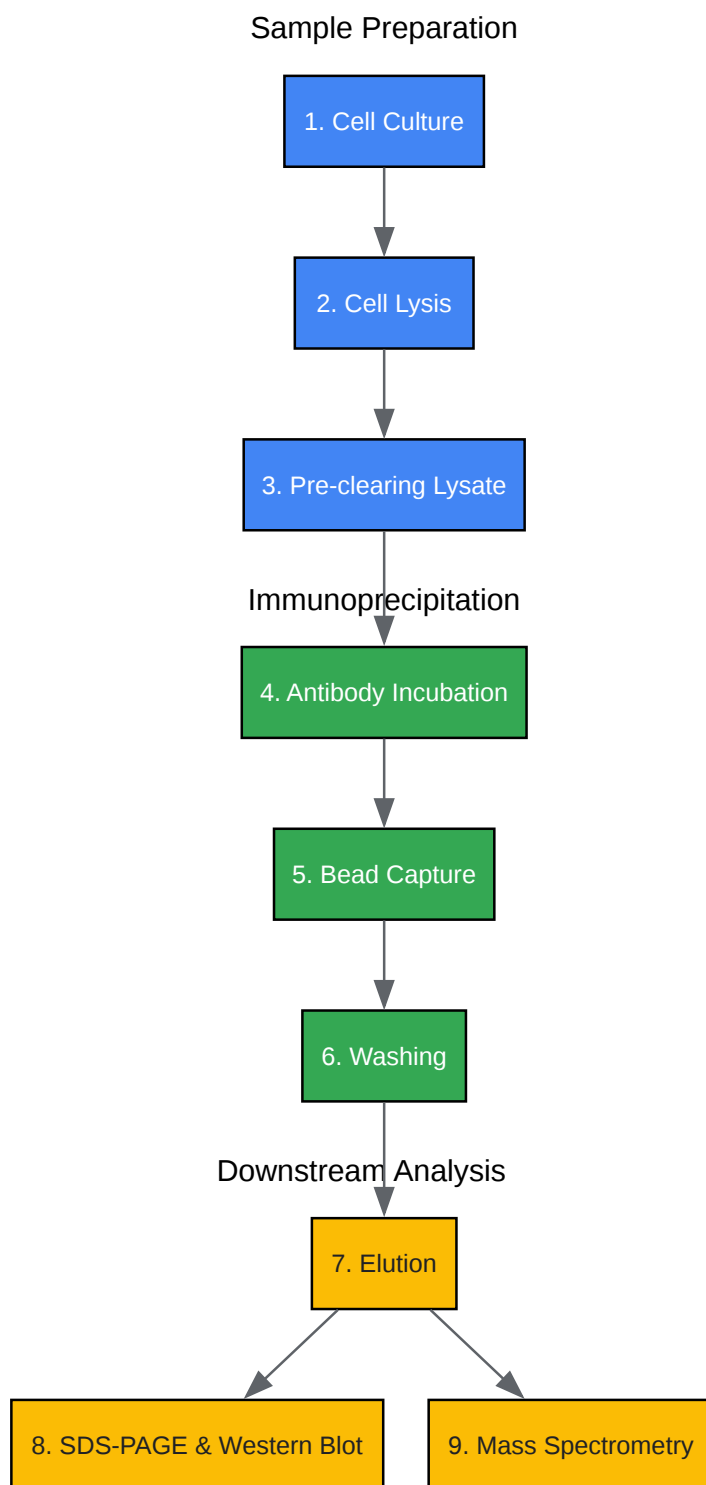
Buffer Recipes:

Buffer	Composition
NP-40 Lysis Buffer	50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.[4] Just before use, add 1X Protease and Phosphatase Inhibitor Cocktails.
Wash Buffer	50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
Glycine Elution Buffer (Non-denaturing)	0.1 M Glycine-HCl, pH 2.5.
SDS Elution Buffer (Denaturing)	1X Laemmli sample buffer.[4]

Experimental Workflow:

A visual representation of the immunoprecipitation workflow is provided below.

Immunoprecipitation Workflow for RPL23



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A flowchart of the RPL23 immunoprecipitation protocol.

Step-by-Step Procedure:

1. Cell Lysate Preparation:

- Culture cells to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Add ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10^7 cells).[\[4\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. Pre-clearing the Lysate:

- To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic bead slurry.
- Incubate for 1 hour at 4°C with gentle rotation.
- Place the tube on a magnetic stand and collect the supernatant. This is the pre-cleared lysate.

3. Immunoprecipitation:

- To the pre-cleared lysate, add 2-5 µg of the anti-RPL23 antibody. The optimal antibody concentration should be determined empirically.
- Incubate overnight at 4°C with gentle rotation.

- Add 30 μ L of Protein A/G magnetic bead slurry.
- Incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing:

- Place the tube on a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the buffer using the magnetic stand.
- After the final wash, carefully remove all residual wash buffer.

5. Elution:

- For Western Blotting (Denaturing Elution):
 - Resuspend the beads in 30-50 μ L of 1X Laemmli sample buffer.[\[4\]](#)
 - Boil the sample at 95-100°C for 5-10 minutes.
 - Centrifuge briefly and collect the supernatant for SDS-PAGE.
- For Mass Spectrometry (Non-denaturing Elution):
 - Add 50-100 μ L of 0.1 M Glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
 - Place the tube on a magnetic stand and collect the eluate.
 - Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

Downstream Applications and Data Interpretation

Western Blot Analysis:

Western blotting is used to confirm the successful immunoprecipitation of RPL23.

- **Sample Loading:** Load the input, unbound, and eluted fractions onto an SDS-PAGE gel.
- **Antibodies:** Use the same anti-RPL23 antibody for detection.
- **Expected Results:** A band corresponding to the molecular weight of RPL23 (~15-17 kDa) should be present in the input and strongly enriched in the eluted fraction, while being depleted in the unbound fraction.

Mass Spectrometry Analysis:

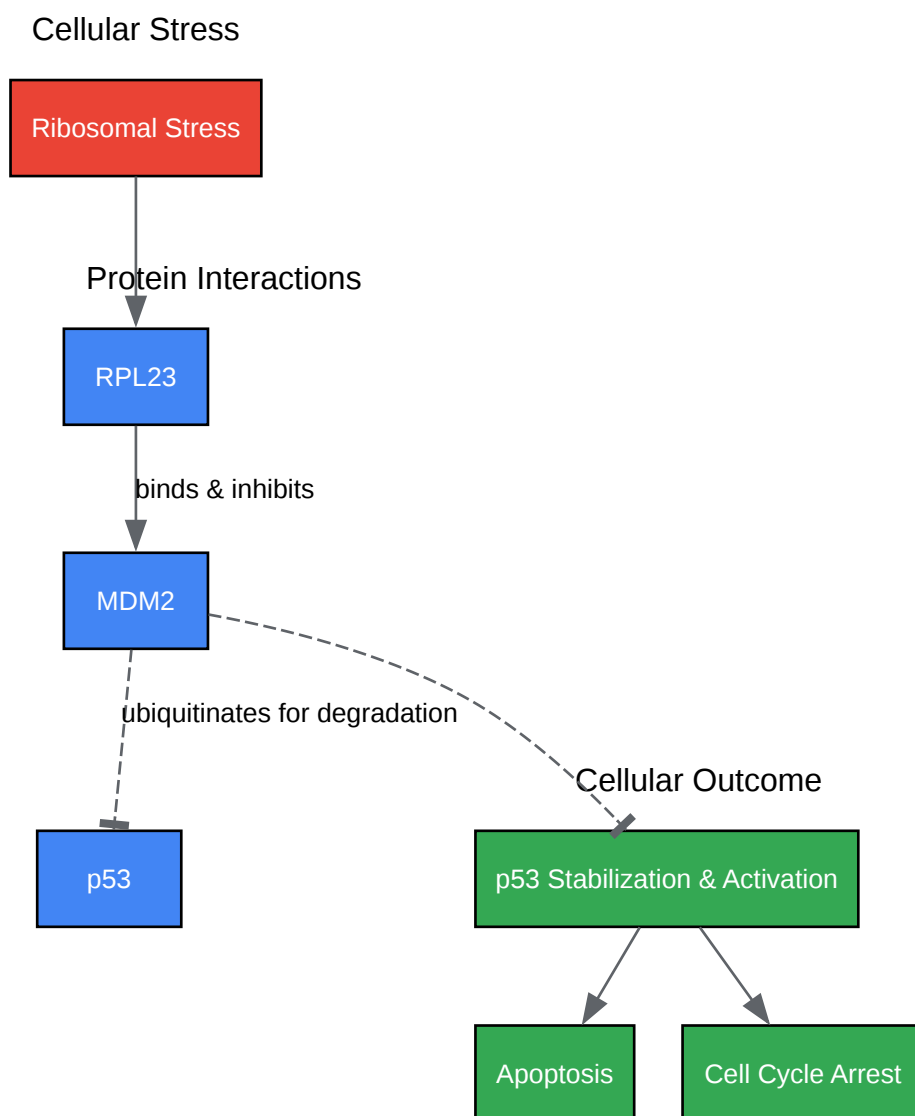
For the identification of RPL23-interacting proteins, the eluate can be analyzed by mass spectrometry.

- **Sample Preparation:** The neutralized eluate from the non-denaturing elution is typically subjected to in-solution or in-gel tryptic digestion.^[8]
- **Data Analysis:** The resulting peptides are analyzed by LC-MS/MS. The identified proteins are then filtered against a database of common contaminants and non-specific binders to identify high-confidence interacting partners.

Signaling Pathway Involving RPL23

RPL23 plays a key role in the p53 signaling pathway, particularly in response to ribosomal stress.

RPL23-MDM2-p53 Signaling Pathway



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The role of RPL23 in the p53 pathway.

Under conditions of ribosomal stress, RPL23 can be released from the ribosome and bind to MDM2.[1][2] This interaction inhibits the E3 ubiquitin ligase activity of MDM2, preventing the ubiquitination and subsequent degradation of the tumor suppressor p53.[1][2] The resulting stabilization and activation of p53 lead to cell cycle arrest or apoptosis, thus preventing the proliferation of damaged cells.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or low yield of RPL23	Inefficient cell lysis.	Optimize the lysis buffer; consider sonication for complete lysis. [9]
Poor antibody performance.	Use a different, IP-validated antibody; optimize antibody concentration.	
Low expression of RPL23.	Use a larger amount of starting material or a cell line with higher RPL23 expression.	
High background/non-specific binding	Insufficient washing.	Increase the number and/or duration of wash steps; increase detergent concentration in the wash buffer.
Non-specific antibody binding.	Perform pre-clearing of the lysate; use an isotype control to assess non-specific binding.	
Beads binding non-specifically.	Block beads with BSA before use; include a bead-only control.	
Co-elution of antibody heavy and light chains	Denaturing elution conditions.	Use a non-denaturing elution buffer or crosslink the antibody to the beads before incubation with the lysate.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can confidently perform immunoprecipitation of RPL23 to explore its crucial roles in cellular physiology and disease.

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